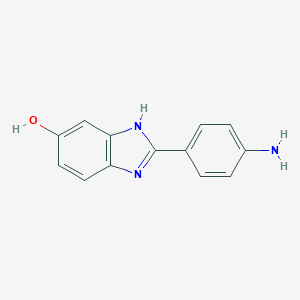

2-(4-aminophenyl)-1H-benzimidazol-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

2-(4-aminophenyl)-3H-benzimidazol-5-ol |

InChI |

InChI=1S/C13H11N3O/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17)7-12(11)16-13/h1-7,17H,14H2,(H,15,16) |

InChI Key |

IQJIBJPDMHIXSK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)O)N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Aminophenyl 1h Benzimidazol 5 Ol

Classical Synthetic Routes

Traditional methods for constructing the benzimidazole (B57391) core are robust and often involve the condensation of an o-phenylenediamine (B120857) precursor with a carboxylic acid or its derivative, typically under harsh acidic conditions that promote cyclodehydration.

Multi-Step Condensation, Nitration, Reduction, and Dehydrocyclization Strategies

Complex, multi-step strategies provide a versatile, albeit lengthy, approach to constructing specifically substituted benzimidazoles. By analogy to a patented synthesis for the corresponding 5-amino derivative (DAPBI), a plausible route for 2-(4-aminophenyl)-1H-benzimidazol-5-ol can be proposed. google.com Such a process would involve the initial formation of an amide linkage, followed by strategic nitration, reduction of nitro groups to amines, and a final acid-catalyzed cyclization to form the benzimidazole ring.

A potential sequence, adapted from the DAPBI synthesis, could begin with the acylation of a protected 4-aminophenol (B1666318) with 4-nitrobenzoyl chloride. The resulting amide would then undergo nitration on the phenolic ring, followed by removal of the protecting group. The critical step involves the simultaneous reduction of both nitro groups to form a tri-amino-phenol intermediate. Subsequent heating in an acidic medium, such as hydrochloric acid, would induce dehydrocyclization to yield the final product. google.com

A more direct, yet still multi-step, classical approach involves the synthesis of the key intermediate, 3,4-diaminophenol (B1333219). This can be achieved in a four-step process starting from p-aminophenol, which undergoes acylation, nitration, hydrolysis, and finally, reduction to yield the required o-phenylenediamine structure. google.com This intermediate is then ready for condensation.

Acid-Catalyzed Condensation of o-Phenylenediamines with Carboxylic Acids

The most fundamental method for synthesizing 2-substituted benzimidazoles is the direct condensation of an o-phenylenediamine with a carboxylic acid. This reaction, known as the Phillips synthesis, typically requires a strong acid catalyst and high temperatures to drive the cyclodehydration.

For the synthesis of this compound, this would involve the reaction of 3,4-diaminophenol with 4-aminobenzoic acid . Strong dehydrating acids like polyphosphoric acid (PPA) or o-phosphoric acid are commonly employed as both the catalyst and solvent. tuiasi.ro The reactants are heated together in the acid, which facilitates the formation of the intermediate amide followed by intramolecular cyclization and elimination of water to form the stable benzimidazole ring. tuiasi.ro Yields for this type of condensation are often high, although the purification process can require neutralization of the strong acid and subsequent recrystallization. tuiasi.ro

Table 1: Comparison of Acid Catalysts in Analogous Benzimidazole Synthesis This data is based on the synthesis of 2-(4-aminophenyl)-1H-benzimidazole from o-phenylenediamine and p-aminobenzoic acid.

| Acid Catalyst | Reaction Conditions | Typical Yield | Reference |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | Heating reactants in PPA | High | tuiasi.ro |

| o-Phosphoric Acid | Reflux for 4 hours | Not specified | tuiasi.ro |

| Hydrochloric Acid (20%) | 120°C for 4 hours | ~60% (crude) | tuiasi.ro |

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry offers more efficient, rapid, and often higher-yielding alternatives to classical methods. These include palladium-catalyzed reactions, tandem catalytic processes, and microwave-assisted techniques.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, though they are more commonly used for the functionalization of a pre-existing benzimidazole core rather than its de novo synthesis. For instance, a hypothetical route could involve synthesizing 2-(4-bromophenyl)-1H-benzimidazol-5-ol via a classical condensation. The bromine atom could then be substituted with an amino group using a Buchwald-Hartwig amination reaction. This powerful C-N bond-forming reaction would employ a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the aryl bromide with an ammonia (B1221849) surrogate, thereby installing the required 4-amino group on the phenyl ring.

Tandem Catalysis Incorporating Acid Catalysis and Catalytic Hydrogenation

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient and atom-economical synthetic strategy. A bifunctional catalyst, such as palladium nanoparticles supported on a metal-organic framework (Pd@MIL-101(Cr)), has been shown to effectively catalyze the synthesis of 2-(4-aminophenyl)-1H-benzimidazole. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, improved yields, and higher product purity. The acid-catalyzed condensation of o-phenylenediamines and carboxylic acids is particularly amenable to microwave irradiation.

The synthesis of this compound could be efficiently achieved by mixing 3,4-diaminophenol and 4-aminobenzoic acid in the presence of polyphosphoric acid and subjecting the mixture to microwave irradiation. researchgate.net In analogous syntheses, reaction times have been reduced from several hours under conventional heating to just a few minutes in a microwave reactor, with yields reported as high as 89.5%. researchgate.net

Table 2: Microwave-Assisted Synthesis of an Analogous Benzimidazole This data is based on the synthesis of 2-(4-aminophenyl)-1H-benzimidazole.

| Reactants | Catalyst | Microwave Conditions | Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, 4-Aminobenzoic acid | Polyphosphoric Acid | 80 W, 10 min | 89.5% | researchgate.net |

Derivatization and Functionalization Strategies of this compound

The functional groups present in this compound—the primary aromatic amine on the phenyl ring, the acidic N-H of the imidazole (B134444) ring, and the phenolic hydroxyl group—are key sites for derivatization. These sites allow for the introduction of diverse functionalities, thereby modifying the molecule's electronic, steric, and physicochemical properties.

The primary amine on the 4-aminophenyl group is a prime target for condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). ekb.eg This reaction is typically catalyzed by an acid and involves the removal of a water molecule. ekb.egresearchgate.net The formation of the azomethine (–C=N–) group extends the conjugation of the system and introduces a new site for coordination with metal ions. ekb.eg

The synthesis generally involves refluxing equimolar amounts of the parent benzimidazole and a selected aldehyde or ketone in a suitable solvent like ethanol (B145695). researchgate.netijrpr.com The reaction can be catalyzed by a few drops of glacial acetic acid to enhance the reaction rate. researchgate.net The versatility of this reaction allows for the introduction of a wide array of substituents by varying the carbonyl compound, leading to a large library of Schiff base derivatives. nih.gov

Table 1: Examples of Schiff Base Synthesis from 2-(4-aminophenyl)-1H-benzimidazole Analogues Note: This data is derived from studies on the closely related compound 2-(4-aminophenyl)-1H-benzimidazole and is presented as a predictive model for the reactivity of this compound.

| Aldehyde/Ketone | Solvent | Catalyst | Reaction Condition | Yield (%) | Reference |

| Benzaldehyde (B42025) | Ethanol | Glacial Acetic Acid | Reflux | 48 | researchgate.net |

| 4-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | Reflux | 65 | researchgate.net |

| 4-Chlorobenzaldehyde | Ethanol | Glacial Acetic Acid | Reflux | 51 | researchgate.net |

| Vanillin | Ethanol | Glacial Acetic Acid | Reflux | 64 | researchgate.net |

| 4-Fluorobenzaldehyde | Ethanol | None | Reflux (20 min) | 81 | ijrpr.com |

The resulting Schiff bases are often crystalline solids and can be purified by recrystallization from solvents like ethanol. researchgate.net Their formation is confirmed by spectroscopic methods such as IR, which shows the characteristic C=N stretching vibration, and NMR, which reveals the azomethine proton signal. ijrpr.com

The Schiff bases derived from this compound are excellent polydentate ligands for forming coordination complexes with various transition metal ions. The nitrogen atom of the azomethine group, the nitrogen atoms of the benzimidazole ring, and the oxygen atom of the 5-hydroxyl group can act as donor sites. ekb.egpvpcollegepatoda.org This chelation can significantly enhance the chemical and biological reactivity of the parent molecule. nih.gov

The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), and Zn(II)) in a suitable solvent like methanol (B129727) or ethanol. ekb.egnih.gov The reaction is often carried out by stirring the mixture at room temperature or under reflux, leading to the precipitation of the complex. nih.govresearchgate.net The stoichiometry of the resulting complexes, commonly found to be in a 1:2 (Metal:Ligand) ratio, suggests an octahedral or square planar geometry depending on the metal ion and coordination environment. ekb.egchemrevlett.com

The formation of these metal complexes can lead to several key enhancements:

Catalytic Activity: Transition metal complexes are known for their catalytic properties in various organic transformations and polymerization reactions. nih.govnih.gov

Modified Electronic Properties: Coordination to a metal center alters the electronic distribution within the ligand, which can tune its reactivity and photophysical properties.

Structural Rigidity: Chelation can lock the molecule into a more rigid conformation, which can be beneficial for specific receptor binding or material science applications.

Table 2: Synthesis of Metal Complexes with Benzimidazole-Derived Ligands Note: This table summarizes general conditions for complexation based on analogous benzimidazole-based Schiff base ligands.

| Ligand Type | Metal Salt | Solvent | Reaction Condition | Complex Geometry (Typical) | Reference |

| Benzimidazole Schiff Base | CuCl₂, CoCl₂, NiCl₂ | Methanol | Reflux | Octahedral | ekb.eg |

| 2-(1H-benzimidazol-2-yl)-phenol | Zn(CH₃COO)₂·4H₂O | Ethanol | Stirring, Room Temp | - | nih.gov |

| 2-(1H-benzimidazol-2-yl)-phenol | AgNO₃ | Ethanol | Stirring, Room Temp | - | nih.gov |

| Amide Ligands | Co(AcO)₂, Ni(AcO)₂ | Methanol | Stirring | Octahedral | researchgate.net |

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of by-products. For the derivatization of this compound, key parameters include temperature, reaction time, solvent polarity, catalyst choice, and the molar ratio of reactants. nih.govresearchgate.net

For instance, in the synthesis of benzimidazole derivatives, studies have shown that temperature plays a significant role. While reactions can proceed at room temperature, increasing the temperature to 80-100°C often leads to a higher conversion rate and reduced reaction time. nih.govresearchgate.net The choice of solvent can also influence the outcome; polar protic solvents like ethanol are commonly used for Schiff base formation, while aprotic solvents may be preferred for other modifications. researchgate.netnih.gov

Catalysts are frequently employed to improve reaction efficiency. In condensation reactions, acidic catalysts like glacial acetic acid or solid catalysts such as Montmorillonite K10 clay can significantly improve yields. researchgate.netnih.gov For other transformations, such as palladium-catalyzed cross-coupling reactions, the choice of the specific palladium catalyst and phosphine ligand is critical for achieving high yield and selectivity. nih.gov

Removing by-products, such as water in Schiff base formation, can shift the reaction equilibrium towards the product side, thereby improving the yield. mdpi.com Techniques like pervaporation have been used to continuously remove water from the reaction mixture, leading to a significant increase in product yield. mdpi.com

Table 3: Optimization of Reaction Conditions for Benzimidazole Synthesis Note: This data is adapted from a study on the condensation of o-phenylenediamine and benzaldehyde, illustrating the impact of various parameters on product yield and selectivity.

| Entry | Temperature (°C) | Time (h) | Catalyst | Solvent | Yield (%) | Reference |

| 1 | 180 | 8 | None | Nitrobenzene | 48 | nih.gov |

| 2 | 80 | 3 | None | Ethanol | 47 | nih.gov |

| 3 | 25 | 6 | None | Ethanol | 50 | nih.gov |

| 4 | 25 | 4 | Montmorillonite K10 | Ethanol | 62 | nih.gov |

| 5 | 100 | 1 | - | - | Complete Conversion | researchgate.net |

This systematic optimization ensures that synthetic routes are efficient, cost-effective, and produce the target molecules with high purity.

Mechanistic Insights into this compound Interactions Remain Largely Unexplored

Comprehensive searches of available scientific literature and research databases have revealed a significant lack of specific mechanistic data for the chemical compound This compound . Consequently, a detailed article outlining its specific molecular interactions and effects on cellular pathways, as per the requested structure, cannot be generated at this time.

The benzimidazole scaffold, a core component of this molecule, is a well-recognized pharmacophore in drug discovery, with various derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzymatic inhibitory properties. Researchers have extensively studied numerous substituted benzimidazoles to understand their mechanisms of action.

For instance, studies on structurally related compounds, such as other aminophenyl benzimidazole derivatives, have provided insights into their potential biological activities. These activities often involve interactions with various molecular targets, leading to the modulation of cellular processes. However, the precise nature of the substituent at the 5-position of the benzimidazole ring is critical in determining the compound's specific biological profile and mechanism of action. The hydroxyl group in This compound distinguishes it from other more extensively studied analogues, such as those with an amine group at the same position.

Without specific research focused on the "-ol" variant, any discussion of its interaction with molecular targets, modulation of cellular pathways—including kinase activity, DNA synthesis, apoptosis, and cell proliferation—or its enzymatic inhibition profile would be speculative and would not adhere to the required scientific accuracy.

Further empirical research, including in vitro and in vivo studies, is necessary to elucidate the specific biological functions and mechanistic pathways of This compound . Such studies would be required to populate the detailed sections and subsections of the proposed article outline, including:

Mechanistic Investigations of 2 4 Aminophenyl 1h Benzimidazol 5 Ol Interactions

Enzymatic Inhibition Studies

Currently, there is no publicly available data to thoroughly and accurately address these specific areas for 2-(4-aminophenyl)-1H-benzimidazol-5-ol .

Topoisomerase Inhibition

Currently, there are no available studies specifically investigating the topoisomerase inhibition activity of this compound.

DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, playing vital roles in replication, transcription, and chromosome segregation. esisresearch.org Their essential function makes them a key target for anticancer drugs. esisresearch.org The benzimidazole (B57391) nucleus is a structural feature found in compounds that have been investigated as topoisomerase inhibitors. For instance, bis-benzimidazole derivatives have been reported to inhibit both Topoisomerase I and Topoisomerase II. nih.gov The flexible nature of the bis-benzimidazole structure is thought to facilitate high-affinity binding to DNA, altering its conformation and thereby inhibiting the formation of the enzyme-DNA cleavable complex. nih.gov Certain 2,5-disubstituted benzimidazoles have also demonstrated inhibitory activity against Topoisomerase I. nih.gov These findings suggest that the benzimidazole scaffold is a promising framework for the design of new topoisomerase inhibitors.

Table 1: Examples of Benzimidazole Derivatives with Topoisomerase Inhibitory Activity

| Compound Name | Target | Reported Activity |

|---|---|---|

| 2-phenoxymethylbenzimidazole | Topoisomerase I | IC₅₀ = 14.1 µmol/L nih.gov |

| 2'-(4-Ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazole (Hoechst 33342) | Topoisomerase I & II | Inhibits both enzymes esisresearch.org |

Dihydrofolate Reductase Inhibition

No specific research has been published on the potential for this compound to inhibit dihydrofolate reductase (DHFR).

DHFR is a critical enzyme in the folate pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids, which are necessary for cell proliferation. nih.gov Consequently, DHFR inhibitors, also known as antifolates, are used as therapeutic agents in cancer and infectious diseases. wikipedia.org The benzimidazole scaffold has been incorporated into molecules designed as DHFR inhibitors. For example, pyrimidine-clubbed benzimidazole derivatives have been designed and synthesized as potential DHFR inhibitors with antibacterial and antifungal properties. nih.gov This highlights the utility of the benzimidazole core in developing novel antifolates.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The inhibitory activity of this compound against Poly(ADP-ribose) Polymerase (PARP) has not been documented in the scientific literature.

PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response, playing a key role in the repair of single-strand breaks. nih.govfrontiersin.org Inhibition of PARP has emerged as a significant strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality. frontiersin.org The benzimidazole carboxamide scaffold has proven to be an effective structural basis for potent PARP-1 inhibitors, leading to the development of clinical candidates. nih.gov This structural motif serves as an analogue of nicotinamide, the natural substrate for PARP enzymes, allowing it to bind to the enzyme's active site. nih.gov

H+/K+-ATPase Inhibition

There is no available data on the H+/K+-ATPase inhibitory potential of this compound.

The H+/K+-ATPase, or gastric proton pump, is an enzyme located in the parietal cells of the gastric mucosa. nih.gov It is the final step in the secretion of gastric acid into the stomach lumen. nih.gov Substituted benzimidazoles are a well-established class of drugs that act as proton pump inhibitors (PPIs) to reduce gastric acid secretion, making them highly effective for treating acid-related disorders. nih.govdarmzentrum-bern.ch Compounds like omeprazole (B731) and picoprazole (B1202083) function by irreversibly blocking the H+/K+-ATPase. researchgate.netmultiscreensite.comnih.gov This established role of the benzimidazole core in potent H+/K+-ATPase inhibition underscores its importance in the development of anti-ulcer agents. nih.gov

Exploration of Other Mechanistic Pathways

DNA Intercalation and Alkylation Studies

Specific studies detailing the DNA intercalation or alkylation properties of this compound have not been reported.

Direct interaction with DNA is a mechanism of action for many chemotherapeutic agents. DNA intercalators are typically planar aromatic molecules that insert themselves between the base pairs of the DNA double helix, leading to conformational changes that can interfere with replication and transcription. nih.gov The flat, aromatic nature of the benzimidazole ring system makes it a suitable candidate for such interactions. nih.gov Indeed, the binding mode of some benzimidazole compounds has been shown to vary from intercalation to groove-binding, depending on the number and conformation of the benzimidazole rings. nih.gov

DNA alkylating agents, on the other hand, form covalent bonds with DNA bases, which can lead to DNA damage, cross-linking, and ultimately, cell death. While the specific compound has not been studied for this activity, other complex molecules incorporating a benzimidazole ring, such as bendamustine, function as DNA alkylating agents.

Microtubule Disruption

The effect of this compound on microtubule dynamics is currently unknown.

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin dimers, essential for cell division, motility, and intracellular transport. mdpi.com They are a highly successful target for anticancer drugs, which can be broadly classified as microtubule-stabilizing or -destabilizing agents. nih.gov A number of FDA-approved drugs containing a benzimidazole ring, such as nocodazole, albendazole, and mebendazole, are well-known microtubule-destabilizing agents. nih.gov These compounds typically bind to β-tubulin, inhibiting its polymerization and disrupting microtubule structures, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. mdpi.commdpi.com The benzimidazole scaffold is thus a key pharmacophore in the development of microtubule-targeting agents. nih.gov

Epigenetic Regulation Aspects

There is no available scientific literature detailing the effects of this compound on epigenetic regulatory mechanisms. Studies investigating its potential interactions with key epigenetic enzymes such as DNA methyltransferases (DNMTs), histone deacetylases (HDACs), or histone methyltransferases (HMTs) have not been published. Therefore, a discussion on its role in modifying DNA methylation patterns or histone modifications cannot be provided.

Androgen Receptor Antagonism

No research has been published that investigates the potential for this compound to act as an antagonist of the androgen receptor (AR). There are no available data from in vitro binding assays, functional assays measuring AR-mediated transcription, or in vivo studies that would support or refute its activity as an anti-androgen. As such, a detailed analysis of its mechanism of action as an AR antagonist is not possible.

Computational Chemistry and Theoretical Investigations of 2 4 Aminophenyl 1h Benzimidazol 5 Ol

Quantum Mechanical Calculations and Molecular Modeling

Quantum mechanical (QM) calculations and molecular modeling are fundamental to elucidating the intrinsic properties of 2-(4-aminophenyl)-1H-benzimidazol-5-ol. These computational approaches offer insights into the molecule's electronic landscape and dynamic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly valuable for analyzing reaction mechanisms, identifying transition states, and determining reaction energy profiles. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the literature, the methodology has been widely applied to similar heterocyclic systems.

For instance, DFT calculations at the B3LYP/6-31+G(d) level have been used to investigate the reaction mechanism between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole. nih.gov Such studies typically identify transition states and intermediates, elucidating the step-by-step process of bond formation and cleavage. nih.govresearchgate.net For a molecule like this compound, DFT could be employed to model its synthesis, such as the condensation reaction between a substituted o-phenylenediamine (B120857) and 4-aminobenzoic acid, or to study its metabolic degradation pathways. These calculations would provide critical data on activation energies and reaction thermodynamics, guiding the optimization of synthetic routes and predicting metabolic stability.

Table 1: Representative DFT Applications in Reaction Mechanism Analysis

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Schiff Base Formation | DFT (B3LYP)/6-31+G(d) | Identification of three transition states for hemiaminal and Schiff base formation. | nih.gov |

| Annulation Reactions | DFT | Elucidation of the catalytic cycle and determination of the rate-determining step. | researchgate.net |

This table illustrates the application of DFT to reaction mechanisms relevant to the functional groups present in the target compound.

Quantum simulations are essential for understanding the electronic structure and predicting the reactivity of molecules. Methods like DFT are used to calculate various molecular properties, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).

A DFT study on the protonation sites of related antitumor 2-(4-aminophenyl)benzazoles calculated proton affinities at the B3LYP/6-311G** level. kau.edu.sa The study found that the N3-site of the imidazole (B134444) ring is the most favored site of protonation, a finding attributed to resonance interactions with the aminophenyl group. kau.edu.sa Such insights are crucial for understanding the behavior of this compound in biological systems, as its ionization state significantly influences receptor binding and membrane permeability.

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, these calculations can pinpoint the regions most susceptible to nucleophilic and electrophilic attack, informing the design of derivatives with enhanced activity or stability.

Structure-Based Computational Design Approaches

Structure-based design leverages three-dimensional structural information of a biological target to design effective ligands. For this compound, these approaches are instrumental in identifying its potential as an inhibitor for various therapeutic targets.

Pharmacophore modeling is a powerful technique in computer-aided drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for inhibitors of Escherichia coli's DNA Gyrase B, a key antibacterial target, has been developed based on the benzimidazole (B57391) scaffold. nih.govresearchgate.net

This model identified key features for efficient interaction with the bacterial target, including hydrogen bond donors and acceptors. nih.govresearchgate.net The benzimidazole core, like that in this compound, serves as a suitable scaffold. The model proposed that an amino group at the 2-position of the phenyl ring (a hydrogen bond donor) and hydrogen bond acceptors at the 5-position of the benzimidazole ring are crucial for binding. nih.govresearchgate.net These features are predicted to interact with key residues in the DNA gyrase B active site, such as Asn46 and Asp73, to achieve an inhibitory effect. nih.govresearchgate.net

Table 2: Key Features of a DNA Gyrase B Pharmacophore Model

| Pharmacophoric Feature | Corresponding Molecular Group | Predicted Interacting Residue | Reference |

|---|---|---|---|

| Hydrogen Bond Donor | Amino group on the phenyl ring | Asp73 | nih.govresearchgate.net |

| Hydrogen Bond Acceptor | Functional group at benzimidazole 5-position | Asn46 | nih.govresearchgate.net |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to its protein target. Benzimidazole derivatives have been the subject of numerous docking studies against various targets.

For example, docking simulations have shown that benzimidazole analogues can interact with the catalytic site of acetylcholinesterase (AChE), mimicking the binding mode of known inhibitors. nih.gov In the context of DNA Gyrase B, docking studies confirmed that 2,5(6)-substituted benzimidazole derivatives are promising molecules due to their possession of key hydrogen bond donor/acceptor groups. nih.govresearchgate.net Similarly, docking studies of oxadiazole/benzimidazole hybrids into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) have been performed to investigate their binding modes as potential anticancer agents. ekb.eg

For this compound, docking simulations would involve placing the molecule into the three-dimensional structure of a target protein (e.g., DNA Gyrase B) and calculating the most stable binding pose. This would reveal specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's active site residues.

Beyond predicting the binding pose, computational methods can also estimate the binding affinity (i.e., the strength of the interaction) between a ligand and its target. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of a ligand-protein complex.

These computational predictions are invaluable for ranking potential drug candidates before their synthesis and experimental testing, thereby streamlining the drug discovery process. Such studies could quantify the binding affinity of this compound to targets like DNA Gyrase B and identify the key energetic contributions to its binding.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial determinants of its chemical reactivity and biological activity. Computational methods, specifically conformational analysis and molecular dynamics (MD) simulations, provide profound insights into the molecule's flexibility, preferred shapes, and interactions with its environment.

Conformational analysis of this compound systematically explores the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them. This is primarily achieved by rotating specific single bonds, known as dihedral angles. For this molecule, the key rotatable bonds are the one connecting the phenyl ring to the benzimidazole core and the bonds associated with the hydroxyl and amino functional groups.

Theoretical studies on related 2-phenylbenzimidazole (B57529) derivatives using Density Functional Theory (DFT) have been employed to understand their structural and electronic properties. nih.govresearchgate.net These studies often involve geometry optimization to find the lowest energy conformation. For this compound, a potential energy scan would be performed by systematically rotating the dihedral angle between the phenyl and benzimidazole rings. The resulting energy profile would reveal the most stable conformations, which are typically planar or near-planar to maximize π-conjugation, as well as less stable, higher-energy twisted forms.

Table 1: Hypothetical Torsional Energy Profile for Rotation Around the Phenyl-Benzimidazole Bond (This table is illustrative and intended to represent the type of data generated from a conformational analysis. Specific values would require a dedicated computational study.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 2.5 | Eclipsed (Sterically hindered) |

| 30 | 1.0 | Twisted |

| 60 | 0.2 | Near-planar |

| 90 | 3.0 | Perpendicular (High energy) |

| 120 | 0.2 | Near-planar |

| 150 | 1.0 | Twisted |

| 180 | 0.0 | Planar (Most stable) |

Molecular dynamics simulations offer a more dynamic picture of the molecule's behavior over time. These simulations model the movement of atoms in the molecule by solving Newton's equations of motion. An MD simulation of this compound, typically in a solvent like water to mimic physiological conditions, would reveal the flexibility of the molecule and the fluctuations around its equilibrium geometry. Such simulations are valuable for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. nih.govnih.gov

The simulation would track the trajectory of each atom over a period of time, allowing for the analysis of various properties. For instance, the root-mean-square deviation (RMSD) of the atomic positions can be calculated to assess the stability of the molecule's conformation. The root-mean-square fluctuation (RMSF) of individual atoms or functional groups can highlight the more flexible regions of the molecule. For this compound, the aminophenyl and hydroxyl groups would likely exhibit higher RMSF values, indicating greater mobility.

Table 2: Illustrative Molecular Dynamics Simulation Data for Key Functional Groups (This table is for representative purposes to show typical outputs of an MD simulation.)

| Molecular Subunit | Average RMSD (Å) | Average RMSF (Å) | Interpretation |

| Benzimidazole Core | 0.5 | 0.3 | Rigid, stable core structure. |

| Phenyl Ring | 0.8 | 0.6 | Some rotational freedom. |

| Amino Group (-NH2) | 1.2 | 1.0 | High flexibility and solvent interaction. |

| Hydroxyl Group (-OH) | 1.1 | 0.9 | Flexible, capable of hydrogen bonding. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 4 Aminophenyl 1h Benzimidazol 5 Ol Derivatives

Impact of Substituent Modifications on Bioactivity Profiles

Alterations to the core structure of 2-(4-aminophenyl)-1H-benzimidazol-5-ol significantly influence its biological properties. The specific nature, placement, and stereochemistry of substituents on both the benzimidazole (B57391) ring system and the C2-phenyl moiety can dramatically modify its interactions with target biomolecules.

Influence of the 4-Aminophenyl Group on Chemical Reactivity and Biological Interactions

The 2-phenyl-substituted benzimidazole is a common structural motif in numerous biologically active compounds. The inclusion of an amino group at the para-position of the C2-phenyl ring, as seen in the title compound, is of particular importance.

Chemical Reactivity: As a potent electron-donating group, the 4-amino substituent increases the electron density of the phenyl ring, influencing the electronic characteristics of the entire benzimidazole system. This modification can impact the molecule's capacity for π-π stacking interactions with biological targets. researchgate.net Furthermore, the amino group functions as a crucial hydrogen bond donor.

Biological Interactions: The 4-aminophenyl group is frequently essential for the bioactivity of its derivatives. For instance, a study on antifungal agents revealed that 2-(4-aminophenyl)-5-phenylamino-1H-benzimidazole possessed superior activity against Candida albicans compared to the standard drug miconazole. researchgate.net The substitution of the 4-aminophenyl moiety with a hydrogen atom resulted in a total loss of this activity, underscoring its critical role. researchgate.net Derivatives of 2-(4-aminophenyl)benzimidazole have also shown moderate antibacterial activity against P. aeruginosa. researchgate.net The amino group also provides a convenient point for synthetic modification, allowing for the creation of amides or Schiff bases to produce novel derivatives with different bioactivity profiles. For example, its condensation with salicylaldehyde (B1680747) derivatives can yield bidentate ligands that form metal complexes with antibacterial properties. nih.gov

Positional Effects of Substituents on the Benzimidazole Ring (C1, C2, C5)

The substitution pattern on the benzimidazole nucleus is a well-established determinant of biological activity and selectivity. nih.gov The C1 (N-substitution), C2 (attachment point for the aminophenyl group), and C5 (location of the hydroxyl group in the parent compound) positions are especially significant.

C1 Position (N-H): The nitrogen atom at position 1 is a vital site for hydrogen bonding and can be substituted to adjust lipophilicity and steric properties. Alkylation or arylation at the N1 position can profoundly affect biological activity. In a series of Hepatitis B Virus (HBV) inhibitors built on the 1H-benzimidazol-5-ol scaffold, methylation at the N1 position was a key characteristic of the most potent compounds. nih.gov Similarly, N-substitution of benzimidazole-chalcone derivatives with alkyl chains containing nitrogen-based rings was found to boost cytotoxic effects against human cancer cell lines. nih.gov

C2 Position: This position is central as it links the benzimidazole core to the phenyl ring. The substituent at C2 directly shapes the molecule's conformation and electronic distribution. While the focus here is on the 4-aminophenyl group, it is noteworthy that other C2 substituents, such as a trifluoromethyl group or anacardic acid, can confer distinct biological activities, including anticancer and COX-2 inhibitory effects, respectively. nih.govrsc.org

C5 Position: The hydroxyl (-OH) group at the C5 position of the parent compound is a powerful hydrogen bond donor and acceptor. Its placement is crucial for activity. A study on topoisomerase I inhibitors found that a nitro group at the C5 position of 2-(4-methoxyphenyl)-1H-benzimidazole led to markedly higher activity than the 4-nitro isomer, demonstrating a potent positional effect. nih.gov The presence of electron-withdrawing groups at C5 that can participate in hydrogen bonding was correlated with inhibitory potential. nih.gov Likewise, for anticancer activity, a 5,6-dimethoxy substitution on a benzimidazole-β-carboline hybrid proved more active than the unsubstituted version. rsc.org

Role of Specific Functional Groups in Molecular Recognition and Potency

The specific functional groups of the this compound scaffold dictate its interactions with biological receptors.

The Benzimidazole N-H and N: The imidazole (B134444) part of the benzimidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). This feature enables the formation of critical hydrogen bonds that anchor the molecule within its binding site, a common interaction mode for this heterocyclic system. researchgate.net

The 5-OH Group: The phenolic hydroxyl group is a key functional moiety, capable of acting as both a hydrogen bond donor and acceptor, thereby contributing significantly to binding affinity. unina.it

The 4'-NH2 Group: The primary aromatic amine on the C2-phenyl ring is a strong hydrogen bond donor. unina.it Its presence is often associated with potent biological activity, as the ability of polar groups to form additional hydrogen bonds is a key determinant for biological function. researchgate.net

Interactive Table: SAR of Benzimidazole Derivatives

The following table summarizes the impact of various substituents on the biological activity of benzimidazole derivatives, based on findings from related studies.

| Position of Substitution | Substituent | Resulting Bioactivity | Reference |

| C2 | 4-Aminophenyl | Essential for high antifungal activity | researchgate.net |

| C2 | 3,4-Dihydroxy Phenyl | High antifungal activity (MIC₅₀ 0.78-1.56 µg/mL) | nih.gov |

| C5 | Nitro (-NO₂) | Potent Topoisomerase I inhibition (more active than 4-nitro isomer) | nih.gov |

| C5 | Phenylamino (-NHPh) | Strong antifungal activity against C. albicans | researchgate.net |

| N1 | Methyl (-CH₃) | Potent anti-HBV activity (IC₅₀ 7.8 µM for one derivative) | nih.gov |

| N1 | Alkyl chain with morpholine | Enhanced cytotoxic effects on MCF-7 and OVCAR-3 cell lines | nih.gov |

| C5/C6 | Dimethoxy (-OCH₃) | Increased anticancer activity compared to unsubstituted | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms used to correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.com For benzimidazole derivatives, QSAR studies have been crucial in identifying key physicochemical properties that govern their effectiveness, thereby providing a rational framework for designing novel analogs.

While no specific QSAR model for this compound was identified in the literature reviewed, numerous studies on structurally similar benzimidazoles highlight the relevant methodologies and descriptors. These studies often utilize methods such as Multiple Linear Regression (MLR) and non-linear techniques like Artificial Neural Networks (ANN). biointerfaceresearch.comnih.gov

Key descriptors in benzimidazole QSAR models typically include:

Electronic Descriptors: These quantify the electronic properties of a molecule, such as charge distribution. The presence of electron-donating (-OH, -NH₂) or electron-withdrawing groups significantly affects the molecule's electronic profile. beilstein-journals.org

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume). The bulk of substituents at N1, C2, and C5 can determine the quality of fit within a receptor's binding pocket. nih.gov

Hydrophobic Descriptors: These measure the lipophilicity of a molecule (e.g., LogP), which influences its ability to traverse cellular membranes.

For example, a 3D-QSAR study on benzimidazole derivatives as fructose-1,6-biphosphatase inhibitors employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These methods produce 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrophilic properties are favorable or unfavorable for activity. A similar study on this compound derivatives would likely underscore the importance of the hydrogen-bonding capabilities of the 5-OH and 4'-NH₂ groups. researchgate.net Another QSAR study on PARP inhibitors demonstrated that a model with seven selected descriptors could accurately predict the activity of benzimidazole compounds. nih.gov

Design Principles for Enhanced Selectivity and Efficacy

Drawing from SAR and QSAR analyses of the benzimidazole class, several design principles can be applied to enhance the selectivity and efficacy of derivatives of this compound.

Scaffold Hopping and Hybridization: Fusing the benzimidazole core with other pharmacologically active structures can yield hybrid molecules with new or improved activities. The creation of benzimidazole-chalcone nih.gov or benzimidazole-triazole hybrids frontiersin.org has proven effective for developing potent anticancer agents.

Targeted Substituent Placement: The positional effects of substituents are paramount. Minor structural modifications can result in significant changes in activity. nih.govnih.gov For example, placing a methyl group at the C6 position of a 2-(4-fluorophenyl)-1H-benzimidazole directed the molecule to a specific allosteric recognition site, whereas a C5-methyl group nullified the interaction. nih.gov

Modulation of Physicochemical Properties: Efficacy can be optimized by fine-tuning properties like solubility and metabolic stability. Introducing polar groups or specific metabolically robust functionalities can improve a compound's pharmacokinetic profile. For example, single-site fluorination of the 2-phenyl ring has been shown to enhance metabolic stability without compromising molecular recognition. nih.gov

Leveraging Computational Chemistry: In silico methods are invaluable for rational drug design. Molecular docking can predict binding modes, helping to rationalize observed SAR and guide the design of new compounds with superior binding affinity. nih.govnih.gov

Selective Synthesis Protocols: The development of environmentally friendly and selective synthetic routes is crucial. The use of specific catalysts, such as Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), enables the selective synthesis of mono- or di-substituted benzimidazoles, which simplifies purification. beilstein-journals.orgresearchgate.net

Comparative Analysis with Related Benzimidazole Derivatives

The biological profile of this compound is best understood through comparison with other prominent benzimidazole derivatives.

Comparison with Mebendazole (Anthelmintic): Mebendazole, a widely used anthelmintic, features a benzoyl group at C2 and a methyl carbamate (B1207046) at C5. Unlike the title compound, it lacks free amino and hydroxyl groups. Its mechanism involves the inhibition of tubulin polymerization. These structural differences demonstrate how modifications at C2 and C5 can completely shift the therapeutic application. nih.gov

Comparison with 2-(4-Methoxyphenyl)-1H-benzimidazole-5-nitro (Topoisomerase I Inhibitor): This compound is a potent topoisomerase I poison. nih.gov It is structurally analogous to our subject compound, differing mainly at the C2-phenyl substituent (methoxy vs. amino) and the C5 substituent (nitro vs. hydroxyl). The electron-withdrawing 5-nitro group is critical for its activity, in contrast to the electron-donating 5-hydroxyl group. nih.gov This highlights the profound influence of the electronic character of the C5 substituent.

Comparison with 1-Methyl-1H-benzimidazol-5-ol derivatives (HBV Inhibitors): A series of these compounds displayed potent activity against the Hepatitis B virus. nih.gov The most active derivative, 1-methyl-2-(naphthalen-1-ylmethyl)-1H-benzimidazol-5-ol, shares the 1-methyl-5-ol scaffold but possesses a bulky, lipophilic naphthalene (B1677914) group at C2 instead of an aminophenyl group. This suggests that for anti-HBV activity, a large hydrophobic C2 substituent may be preferable, demonstrating how different therapeutic targets demand distinct C2 modifications. nih.gov

Comparison with Benzothiazole (B30560) and Benzoxazole (B165842) Analogues: Replacing the imidazole ring of a benzimidazole-based topoisomerase inhibitor with a benzothiazole or benzoxazole ring led to a loss of activity. nih.gov This points to a high degree of structural specificity, suggesting the N-H and pyridine-type nitrogen of the imidazole ring are indispensable for interaction with the enzyme-DNA complex. nih.gov

This comparative analysis demonstrates that while the benzimidazole core is a highly versatile scaffold, the specific nature and position of its substituents are the ultimate determinants of its biological activity, target selectivity, and therapeutic utility.

Advanced Applications of 2 4 Aminophenyl 1h Benzimidazol 5 Ol Beyond Traditional Medicinal Chemistry

Polymer Chemistry and Material Science Innovations

The presence of multiple reactive sites on the 2-(4-aminophenyl)-1H-benzimidazol-5-ol molecule allows it to serve as a versatile building block, or monomer, for a new generation of high-performance polymers.

Role as a Monomer in High-Performance Polyimides and Aramid Aerogels

High-performance polymers like polyimides are typically synthesized through the polycondensation of a diamine with a dianhydride. vt.edu While direct studies detailing the use of this compound as a monomer are not extensively documented, its structural analogue, 2-(4-aminophenyl)-1H-benzimidazol-5-amine (APBIA), is a known monomer for creating polyimides and aramids with exceptional thermal stability and mechanical strength. chemicalbook.comcsic.es

The target compound, this compound, possesses a primary amine group suitable for reacting with dianhydrides to form the poly(amic acid) precursor, which can then be cyclized to a polyimide. vt.edu The incorporation of the benzimidazole (B57391) moiety into the polymer backbone is known to enhance thermal and oxidative stability. researchgate.net Furthermore, the pendant hydroxyl group offers a site for cross-linking or for modifying the polymer's properties, such as solubility and adhesion. These features suggest its potential for creating novel polyimides with tailored characteristics.

Similarly, aramid aerogels, known for their low density and high porosity, could be synthesized using this monomer. The rigid benzimidazole unit would contribute to a strong, stable network structure, while the hydroxyl and amine groups could facilitate the sol-gel process and provide sites for inter-chain hydrogen bonding, enhancing mechanical integrity. chemicalbook.com The properties of such polymers would be influenced by the specific dianhydride or diacid chloride used in the polymerization, as shown for analogous systems.

Table 1: Potential Properties of Polyimides Derived from Benzimidazole-Containing Monomers

| Dianhydride Monomer | Resulting Polymer Property | Rationale |

|---|---|---|

| Pyromellitic dianhydride (PMDA) | High rigidity, high glass transition temperature (Tg) | The planar and rigid structure of PMDA restricts polymer chain mobility. vt.eduresearchgate.net |

| 4,4'-Oxydianiline (ODA) | Increased flexibility, improved solubility | The ether linkage in ODA introduces a kink in the polymer backbone, reducing packing efficiency. vt.edu |

This table illustrates general structure-property relationships in polyimides; specific values for polymers from this compound would require experimental validation.

Integration into Hybrid Proton Exchange Membranes (PEMs) for Advanced Materials

Proton exchange membranes (PEMs) are critical components of fuel cells. For high-temperature PEMs (HT-PEMs), materials that exhibit high proton conductivity above 100°C without humidification are required. Polybenzimidazole (PBI)-based membranes are leading candidates for this application. When doped with an acid like phosphoric acid, the basic nitrogen sites in the imidazole (B134444) ring facilitate proton transport. chemicalbook.com

The use of 2-(4-aminophenyl)-1H-benzimidazol-5-amine (APBIA) to create sulfonated polyimides for hybrid PEMs has been reported. chemicalbook.com These membranes show improved mechanical and hydrolytic stability. Given its structure, this compound is an excellent candidate for similar applications. Its integration into a polymer matrix would introduce:

Basic Imidazole Sites: For acid-doping and creating proton conduction pathways.

Hydroxyl and Amine Groups: These groups can form extensive hydrogen-bonding networks, which can trap acid molecules and create additional pathways for proton hopping, potentially enhancing conductivity.

Rigid Benzimidazole Core: This contributes to the mechanical integrity and thermal stability of the membrane.

Hybrid organic-inorganic membranes could be developed by incorporating the monomer into a matrix with materials like silsesquioxane, which has been shown to improve the crosslink density and stability of related membranes. chemicalbook.com

Copolymerization with Carbon Nanotubes for Enhanced Mechanical Properties

Carbon nanotubes (CNTs) are renowned for their exceptional strength and stiffness, but their tendency to aggregate can hinder their effective use as reinforcing agents in polymer composites. dtic.mil Functionalizing the surface of CNTs with compatible molecules can improve their dispersion within a polymer matrix and enhance the load transfer between the matrix and the nanotubes.

Benzimidazole derivatives have been successfully grafted onto the surface of carbon nanotubes. nih.govmdpi.comnih.gov The copolymerization of this compound with CNTs represents a promising strategy for creating advanced composites. The monomer could be attached to functionalized CNTs (e.g., carboxylated MWNTs) via its amine group, forming a covalent bond. mdpi.com Subsequent in-situ polymerization could then create a polybenzimidazole or polyimide matrix with intimately dispersed CNTs. dtic.mil This approach is expected to yield composites with significantly enhanced mechanical properties due to the uniform dispersion of CNTs and the strong interfacial interaction mediated by the rigid benzimidazole structure. dtic.mil

Catalysis and Coordination Chemistry

The electron-rich nitrogen and oxygen atoms in this compound make it an excellent ligand for coordinating with transition metal ions, opening up applications in catalysis.

Ligand Design for Transition Metal Complexation

The compound this compound features multiple potential donor sites for metal coordination:

The sp²-hybridized "pyridine-type" nitrogen atom of the imidazole ring.

The nitrogen atom of the 4-aminophenyl group.

The oxygen atom of the 5-hydroxyl group.

This multi-dentate character allows it to act as a versatile chelating agent for a wide range of transition metals. Depending on the metal ion and reaction conditions, it can coordinate in different ways, such as a bidentate ligand using the imidazole nitrogen and the hydroxyl oxygen. The coordination of 2-(2'-hydroxyphenyl)benzimidazole derivatives with metals like Cu(II), Ni(II), and Ru(III) has been well-documented, often forming stable chelate rings. researchgate.netresearchgate.netnih.gov The formation of a stable 1:1 complex between a 2-(2′-hydroxyphenyl)benzimidazole derivative and Cu²⁺ has been demonstrated, highlighting the strong chelating ability of the hydroxyphenyl-benzimidazole scaffold. nih.gov

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Potential Donor Atoms Involved | Resulting Complex Type |

|---|---|---|

| Bidentate | Imidazole (N), Hydroxyl (O) | Forms a stable chelate ring with the metal center. |

| Bidentate | Imidazole (N), Amino (N) | Forms a larger, potentially less stable chelate ring. |

| Tridentate | Imidazole (N), Hydroxyl (O), Amino (N) | Could form pincer-type complexes, depending on steric factors. |

The specific geometry and stability of the resulting metal complexes would be influenced by factors such as the identity of the metal ion, its preferred coordination number, and the steric hindrance around the donor atoms. researchgate.netrsc.org

Applications in Heterogeneous Catalysis (e.g., Hydrogenation, Oxidation Reactions)

Metal complexes derived from benzimidazole ligands are effective catalysts for a variety of organic transformations. nih.govnih.gov By immobilizing metal complexes of this compound onto a solid support (like silica, alumina, or a polymer resin), it is possible to create robust heterogeneous catalysts. These catalysts are highly valued in industrial processes because they can be easily separated from the reaction mixture and recycled. doi.orgpreprints.orgresearchgate.net

Hydrogenation Reactions: Ruthenium complexes containing benzimidazole ligands have demonstrated good catalytic activity in the transfer hydrogenation of ketones. dergi-fytronix.com Similarly, palladium-benzimidazole complexes are used in C-C coupling reactions. nih.gov It is plausible that Ru(II) or Pd(II) complexes of this compound would catalyze hydrogenation reactions, where the electronic properties of the ligand, influenced by the -OH and -NH2 groups, could tune the catalyst's activity and selectivity. dergi-fytronix.comresearchgate.net

Oxidation Reactions: Copper-benzimidazole complexes are known to facilitate the oxidation of alcohols. nih.gov Iron and manganese aminophenol-based complexes are also used in oxidation catalysis. derpharmachemica.com A copper complex of this compound could therefore be a viable catalyst for selective oxidation reactions, with the ligand framework stabilizing the metal center in various oxidation states.

The synergy between the metal center and the functional benzimidazole ligand is crucial for catalytic performance. The ligand not only stabilizes the metal but also influences the electronic environment at the active site, thereby controlling the reaction pathway. nih.govdoi.org

Perspectives and Future Directions in 2 4 Aminophenyl 1h Benzimidazol 5 Ol Research

Identification of Emerging Research Areas and Unexplored Potentials

The benzimidazole (B57391) nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities including antimicrobial, anticancer, and antiviral properties. impactfactor.orgnih.govnih.gov However, the specific potential endowed by the hydroxyl group at the 5-position of 2-(4-aminophenyl)-1H-benzimidazol-5-ol remains an area ripe for investigation.

An immediate and compelling area of research is its potential as an antioxidant . Studies on related hydroxylated benzimidazole derivatives have consistently shown that the presence and position of hydroxyl groups are critical for radical scavenging activity. nih.govrsc.org Research indicates that compounds with free hydroxyl groups on an aromatic ring exhibit potent antioxidant properties. researchgate.net For instance, benzimidazole hydrazones with two or more hydroxyl groups on the arylidene moiety show high antioxidant activity. nih.gov The phenolic hydroxyl group in This compound could function as a hydrogen donor to neutralize free radicals, suggesting its utility in mitigating oxidative stress-related pathologies. This opens up possibilities for its evaluation in neurodegenerative diseases, inflammation, and as a photoprotective agent in dermatology. nih.gov

Furthermore, the strategic placement of both hydrogen-bond donor (-OH) and acceptor/donor (-NH2) groups makes this compound an intriguing candidate for development as a highly specific enzyme inhibitor. These functional groups are ideal for forming targeted interactions within the active sites of proteins, a strategy that has been successfully employed in designing inhibitors for targets like E. coli DNA Gyrase B. nih.gov

Challenges and Opportunities in Synthetic Method Development

Historically, the synthesis of substituted benzimidazoles has faced challenges, including the need for harsh reaction conditions, long reaction times, and difficulties in achieving high purity and yields. impactfactor.org Traditional methods often involve the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde, which can require strong acids or high temperatures.

Modern synthetic chemistry offers a wealth of opportunities to overcome these hurdles. The functionalization of the benzimidazole core, particularly at the 5-position, can be elegantly achieved using advanced catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have been successfully used to introduce diverse functionalities onto the benzimidazole scaffold with high efficiency and yields of up to 81-91% for subsequent steps. nih.gov These methods provide a clear pathway for derivatizing a pre-formed benzimidazole core, allowing for the late-stage introduction of the hydroxyl group or its protected precursor.

Moreover, the principles of green chemistry are driving the development of more sustainable synthetic routes. The use of heterogeneous catalysts, such as metal-organic frameworks (e.g., MIL-53(Fe)) or zinc oxide nanoparticles (ZnO-NPs), offers advantages like mild reaction conditions, solvent-free synthesis, and easy catalyst recovery and reuse. researchgate.netchemmethod.com Metal-free synthesis using microwave irradiation is another promising, environmentally friendly alternative. nih.govresearchgate.net These innovative methods could be adapted for the large-scale, efficient, and economical production of This compound and its derivatives.

Integration of Advanced Computational Methods for Rational Compound Design

The advancement of computational chemistry provides powerful tools to accelerate the drug discovery process. For a molecule like This compound , these methods are invaluable for rationally designing derivatives with enhanced potency and selectivity for specific biological targets.

Techniques such as pharmacophore modeling and molecular docking are instrumental. A pharmacophore model can be developed based on known active ligands for a target, identifying the essential spatial arrangement of features like hydrogen bond donors/acceptors and aromatic rings. nih.gov The structure of This compound —with its distinct hydrogen bond donor (-OH), donor/acceptor amine (-NH2), and aromatic systems—can be used as a template. Docking studies can then simulate how virtual libraries of its derivatives bind to a target's active site, predicting their binding affinity and interaction patterns. nih.govnih.gov This in silico screening process allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. For example, computational models have been used to design benzimidazole derivatives as inhibitors of E. coli's DNA gyrase B by ensuring key interactions with specific amino acid residues like Asp73 and Arg136. nih.gov

Prospects for Novel Functional Material Development

The unique chemical architecture of This compound makes it a highly promising building block for novel functional materials. Its rigid, thermally stable benzimidazole core, combined with reactive amine and hydroxyl functional groups, offers multiple avenues for polymerization and coordination chemistry.

One major area of potential is in the synthesis of high-performance polymers. Polybenzimidazoles (PBIs) are known for their exceptional thermal and chemical stability and are used in demanding applications, including high-temperature fuel cell membranes. rsc.orgbenicewiczgroup.com The hydroxyl and amino groups on the target molecule can serve as reactive sites for polycondensation or N-C coupling reactions, allowing its incorporation into polymer backbones. nih.gov This could lead to the development of new polymers with tailored properties, such as enhanced proton conductivity, improved solubility, or specific gas separation capabilities.

Another exciting prospect is its use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) . chemmethod.comresearchgate.net MOFs are crystalline materials with ultra-high porosity, constructed from metal ions or clusters linked by organic molecules. The nitrogen atoms of the imidazole (B134444) ring, along with the phenolic oxygen and amine nitrogen, can act as coordination sites for metal ions. This could lead to the formation of novel MOFs with unique topologies and functional properties, suitable for applications in gas storage, catalysis, chemical sensing, or the adsorption of environmental pollutants. chemmethod.comresearchgate.net

Synergistic Research Approaches with Other Chemical Entities

The complexity of many diseases, particularly cancer and infectious diseases, often requires multi-pronged therapeutic strategies. This compound is an ideal scaffold for designing multi-target ligands or for use in synergistic combination therapies.

Research has shown that N-alkylation of the benzimidazole core can improve lipophilicity, which is crucial for penetrating cellular membranes. nih.gov This strategy could be applied to the target compound to create derivatives that not only possess intrinsic activity (e.g., antioxidant) but can also effectively reach intracellular targets. The development of hybrid molecules, where This compound is covalently linked to another pharmacophore, is a promising direction. For instance, linking it to an acetamide (B32628) moiety, known to possess anthelmintic properties, could create a single molecule with dual functions. researchgate.net

Furthermore, in cancer therapy, there is a growing need for agents that can combat both the cancer cells and the opportunistic bacterial or fungal infections that affect immunocompromised patients. nih.govThis compound could serve as the foundation for developing broad-spectrum agents that exhibit both antiproliferative and antimicrobial effects, addressing a critical unmet need in oncology. impactfactor.orgnih.gov Its potential antioxidant properties could also be synergistic, helping to mitigate the oxidative stress induced by aggressive chemotherapy or radiotherapy.

Q & A

Q. What are the optimal synthetic routes for 2-(4-aminophenyl)-1H-benzimidazol-5-ol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves condensation of 4-aminophenyl precursors with substituted benzimidazole intermediates. Key parameters include:

- Catalyst selection : Acidic or basic conditions to promote cyclization.

- Temperature : Controlled heating (e.g., 80–120°C) to avoid decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility.

To optimize conditions, employ factorial design experiments (e.g., varying temperature, catalyst concentration, and solvent ratios) to identify interactions between variables . Replication of conditions from analogous benzimidazole syntheses (e.g., ethyl carboxylate derivatives) may provide a baseline .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What methodologies assess the compound’s solubility and stability under varying experimental conditions?

Methodological Answer:

Q. How can computational chemistry models predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity. Compare with experimental UV-Vis spectra.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA or enzymes) using software like COMSOL .

- SMILES-Based Modeling : Leverage structural analogs (e.g., A1EBI in ) to infer electronic behavior .

Q. What in vitro strategies evaluate the compound’s interaction with biological targets?

Methodological Answer:

- Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like kinase enzymes.

- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7) with MTT assays, referencing benzodiazepine derivative protocols .

- Molecular Docking : Align the compound’s structure (from X-ray data analogs, e.g., ) with protein active sites .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting solubility or activity results)?

Methodological Answer:

- Replication Studies : Standardize protocols (e.g., solvent purity, temperature control) to minimize variability.

- Factorial Design : Isolate confounding variables (e.g., pH, light exposure) using DOE principles .

- Theoretical Alignment : Cross-reference computational predictions (e.g., DFT results) with experimental data to identify outliers .

Q. What advanced separation techniques improve purification yields for this compound?

Methodological Answer:

- Membrane Chromatography : Use ion-exchange membranes to separate charged impurities.

- HPLC with Chiral Columns : Resolve enantiomeric byproducts, if present, using cellulose-based stationary phases.

- Reference : Separation technologies in (RDF2050104) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.